

# 3,6-Dichloropyrazine-2-carboxylic acid

## molecular structure

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### Compound of Interest

Compound Name: 3,6-Dichloropyrazine-2-carboxylic acid

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An In-depth Technical Guide to **3,6-Dichloropyrazine-2-carboxylic Acid**: Structure, Synthesis, and Applications

## Introduction

**3,6-Dichloropyrazine-2-carboxylic acid** is a key heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and materials science. Its rigid pyrazine core, substituted with reactive chlorine atoms and a carboxylic acid functional group, provides multiple sites for chemical modification. This unique structural arrangement makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of the pyrazine ring and the chloro-substituents significantly influences the molecule's reactivity, enabling selective functionalization. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

## Molecular Structure and Physicochemical Properties

The molecular structure of **3,6-Dichloropyrazine-2-carboxylic acid** consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is substituted with two chlorine atoms at the 3 and 6 positions and a

carboxylic acid group at the 2 position. This substitution pattern is critical to its chemical behavior, offering distinct sites for nucleophilic substitution and derivatization of the carboxyl group.

Caption: 2D Molecular Structure of **3,6-Dichloropyrazine-2-carboxylic acid**.

Table 1: Physicochemical Properties of **3,6-Dichloropyrazine-2-carboxylic acid**

Property	Value	Source
IUPAC Name	3,6-Dichloropyrazine-2-carboxylic acid	N/A
CAS Number	356783-15-8	[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	192.99 g/mol	[2]
Appearance	White to brown powder/crystal	[3]
Purity	>98.0% (HPLC)	[3]
InChI Key	VVZNBAQAYLMLGO-UHFFFAOYSA-N	[2]
SMILES	OC(=O)C1=NC(Cl)=CN=C1Cl	N/A
Storage	Inert atmosphere, room temperature	[1]

## Synthesis and Reactivity

The synthesis of **3,6-Dichloropyrazine-2-carboxylic acid** and its derivatives often involves multi-step processes starting from simpler precursors. A notable method involves the transformation of a substituted pyrazine, highlighting the strategic chemical manipulations required to introduce the desired functional groups.

A patented method describes the synthesis of the related 3,6-dichloropyrazine-2-carbonitrile, a direct precursor, starting from 3-hydroxy-6-bromopyrazine-2-amide.[4] This process underscores the feasibility of constructing the dichloropyrazine core through halogenation and

functional group interconversion. The general logic involves replacing hydroxyl and bromo groups with chloro groups, a common strategy in heterocyclic chemistry.



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Caption: Generalized synthesis workflow for the dichloropyrazine core.

## Exemplary Synthesis Protocol for a Precursor

The following protocol is adapted from a patented method for producing 3,6-dichloropyrazine-2-carbonitrile, which can then be hydrolyzed to the target carboxylic acid.<sup>[4]</sup>

- **Reaction Setup:** To a reaction vessel, add 3-hydroxy-6-bromopyrazine-2-amide, an inorganic chloride such as lithium chloride (LiCl), and phosphorus oxychloride (POCl<sub>3</sub>).
- **Addition of Base:** While stirring and heating the mixture to approximately 50°C, slowly add diisopropylethylamine (DIEA).
- **Heating:** Increase the temperature of the reaction mixture to 80°C and maintain stirring for 1 hour.
- **Quenching:** After cooling the system to about 30°C, slowly add the reaction mixture to ice water to quench the reaction.
- **Isolation:** Filter the resulting precipitate. The filter cake can be further purified by slurrying in a solvent like isopropanol to yield 3,6-dichloropyrazine-2-carbonitrile.<sup>[4]</sup>
- **Hydrolysis:** The resulting carbonitrile can be subjected to standard acidic or basic hydrolysis conditions to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product.

## Reactivity

The chemical reactivity of **3,6-Dichloropyrazine-2-carboxylic acid** is dictated by its three key features:

- **Carboxylic Acid Group:** This group undergoes typical reactions such as esterification, amidation, and reduction.[2] Amide formation is particularly crucial in medicinal chemistry for creating linkages with amines in target proteins or other molecular fragments.[5][6]
- **Chlorine Atoms:** The chlorine atoms on the electron-deficient pyrazine ring are susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.[2] This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
- **Pyrazine Ring:** The ring itself can participate in metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.[7]

## Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure of **3,6-Dichloropyrazine-2-carboxylic acid** relies on a combination of modern spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The spectrum is expected to be simple due to the single proton on the pyrazine ring. A singlet would appear in the aromatic region (downfield). The carboxylic acid proton will exhibit a very broad singlet, typically at a chemical shift greater than 10 ppm.[2]
  - <sup>13</sup>C NMR: The spectrum will show distinct signals for each of the five carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-185 ppm range. The carbons attached to the electronegative chlorine and nitrogen atoms will also be significantly downfield.[2][8]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band in the 2500–3300 cm<sup>-1</sup> region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[2] A strong, sharp peak between 1700-1750 cm<sup>-1</sup> corresponds to the C=O (carbonyl) stretch.[2]

- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the two chlorine atoms ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ), providing definitive evidence for their presence in the molecule.[8]

Table 2: Predicted Spectroscopic Data for **3,6-Dichloropyrazine-2-carboxylic acid**

Technique	Feature	Predicted Chemical Shift / Wavenumber
$^1\text{H}$ NMR	Pyrazine C-H	~8.5 - 9.0 ppm (singlet)
Carboxylic Acid O-H	>10 ppm (broad singlet)	
$^{13}\text{C}$ NMR	C=O (Carboxylic Acid)	~160 - 185 ppm
Pyrazine Ring Carbons	~130 - 160 ppm	
FTIR	O-H Stretch (Carboxylic Acid)	2500 - 3300 $\text{cm}^{-1}$ (broad)
C=O Stretch (Carboxylic Acid)	1700 - 1750 $\text{cm}^{-1}$ (strong)	
C-Cl Stretch	800 - 600 $\text{cm}^{-1}$ (medium to strong)	

## Applications in Research and Drug Development

The primary application of **3,6-Dichloropyrazine-2-carboxylic acid** is as an intermediate in organic synthesis. Its derivatives have been explored for a range of biological activities. Pyrazine-2-carboxamides, for instance, are a well-known class of compounds with anti-tubercular properties, with Pyrazinamide being a first-line drug for tuberculosis treatment.[5] The ability to synthesize various derivatives from **3,6-Dichloropyrazine-2-carboxylic acid** allows for the exploration of new anti-tubercular agents.[5][8]

Furthermore, the structural motif is found in compounds investigated for other therapeutic areas. For example, related dichlorinated aromatic carboxylic acids have been studied as potential treatments for inflammatory conditions like ulcerative colitis.[9] The versatility of this scaffold ensures its continued relevance in the discovery of new bioactive molecules.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **3,6-Dichloropyrazine-2-carboxylic acid** and its derivatives.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[10\]](#)[\[11\]](#)
- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[\[11\]](#)[\[12\]](#)  
Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[\[12\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[10\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[11\]](#)
- First Aid:
  - Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[\[10\]](#)  
[\[13\]](#)
  - Skin: Wash off immediately with plenty of soap and water.[\[10\]](#)
  - Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[\[11\]](#)
  - Ingestion: Rinse mouth and seek medical attention if symptoms occur.[\[13\]](#)

## Conclusion

**3,6-Dichloropyrazine-2-carboxylic acid** is a high-value chemical intermediate with a molecular structure primed for diverse chemical transformations. Its combination of a carboxylic acid handle and reactive chlorine atoms on an electron-poor pyrazine ring makes it an ideal starting point for constructing complex molecules with potential therapeutic applications. A thorough understanding of its structure, reactivity, and handling is essential for scientists leveraging this powerful building block in the pursuit of novel drug candidates and advanced materials.

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Email: [info@benchchem.com](mailto:info@benchchem.com)